NQO1 Inhibitory Potency: Parent Scaffold vs. 8‑Cyano‑2,2‑dimethyl Derivative
When incorporated into a consistent indenyl‑triazole‑propanoic acid template, the unsubstituted 2,3‑dihydrobenzo[f][1,4]oxazepin‑4(5H)‑yl group (target) yields an NQO1 EC₅₀ of 550 nM, whereas the 8‑cyano‑2,2‑dimethyl‑substituted analog achieves an EC₅₀ of 5.5 nM [1][2]. This 100‑fold difference in potency demonstrates that the parent scaffold provides a markedly weaker but chemically well‑defined reference point, making it valuable for establishing structure‑activity relationship (SAR) baselines and for use as a negative control in NQO1‑focused screening cascades.
| Evidence Dimension | NQO1 enzyme inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 550 nM (as the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl substituent on a common indenyl-triazole-propanoic acid core, Example 58 of US 10,272,095) |
| Comparator Or Baseline | EC₅₀ = 5.5 nM (8‑cyano‑2,2‑dimethyl analog, Example 35 of US 10,272,095) |
| Quantified Difference | 100‑fold lower potency (550 nM vs. 5.5 nM) |
| Conditions | NAD(P)H:quinone oxidoreductase 1 (NQO1) enzymatic assay; compounds tested as exemplars in Patent US 10,272,095. |
Why This Matters
This 100‑fold window allows users to employ the parent compound as a quantitative baseline or negative control when profiling NQO1 inhibitors, avoiding the confounding effects of 7- or 8‑substitution.
- [1] US Patent 10,272,095, Example 58. BindingDB entry for BDBM381866: EC₅₀ = 550 nM for NQO1. View Source
- [2] US Patent 10,272,095, Example 35. BindingDB entry for BDBM381841: EC₅₀ = 5.5 nM for NQO1. View Source
